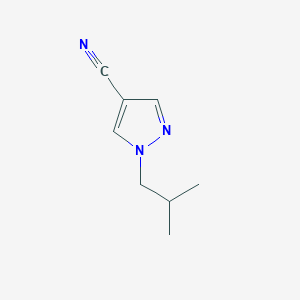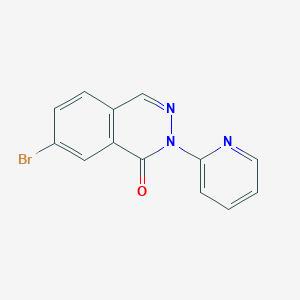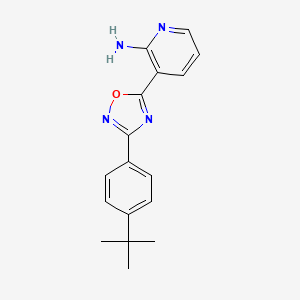
3,3-Difluoro-5-methoxyindolin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3,3-Difluoro-5-methoxyindolin-2-one typically involves the introduction of fluorine atoms into the indolin-2-one structure. One common method involves the use of sodium formaldehyde sulfoxylate as a reducing agent in an aqueous solution of N,N-dimethylformamide and water. This reaction leads to the formation of the desired product through intramolecular radical cyclization .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk quantities.
化学反応の分析
Types of Reactions: 3,3-Difluoro-5-methoxyindolin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: The fluorine atoms and methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional carbonyl or hydroxyl groups, while substitution reactions can introduce various functional groups in place of the fluorine atoms or methoxy group.
科学的研究の応用
3,3-Difluoro-5-methoxyindolin-2-one has a wide range of applications in scientific research, including:
Chemistry: It serves as a versatile building block for the synthesis of more complex molecules and can be used in the development of new materials.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions at the molecular level.
Medicine: Research into the potential therapeutic applications of this compound is ongoing, with studies exploring its use in drug development and disease treatment.
Industry: The compound’s chemical properties make it suitable for use in various industrial applications, including the production of specialty chemicals and materials
作用機序
The mechanism of action of 3,3-Difluoro-5-methoxyindolin-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
類似化合物との比較
- 3,3-Difluoro-5-methylindolin-2-one
- 3,3-Difluoroindolin-2-one
- 5-Methoxyindolin-2-one
Comparison: 3,3-Difluoro-5-methoxyindolin-2-one is unique due to the presence of both fluorine atoms and a methoxy group, which confer distinct chemical properties compared to similar compounds. For example, the methoxy group can influence the compound’s reactivity and solubility, while the fluorine atoms can affect its stability and interactions with other molecules .
特性
分子式 |
C9H7F2NO2 |
|---|---|
分子量 |
199.15 g/mol |
IUPAC名 |
3,3-difluoro-5-methoxy-1H-indol-2-one |
InChI |
InChI=1S/C9H7F2NO2/c1-14-5-2-3-7-6(4-5)9(10,11)8(13)12-7/h2-4H,1H3,(H,12,13) |
InChIキー |
XYAYQNRFHYSMJV-UHFFFAOYSA-N |
正規SMILES |
COC1=CC2=C(C=C1)NC(=O)C2(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![2-(8-(3-(tert-Butyl)-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)acetic acid](/img/structure/B11798456.png)







